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Introduction
The homologous proteins EP300 (E1A binding protein p300) and CREBBP (CREB-binding

protein), often referred to collectively as EP300/CREBBP, are crucial transcriptional co-

activators that play a pivotal role in regulating gene expression. They function as histone

acetyltransferases (HATs), catalyzing the transfer of an acetyl group from acetyl-CoA to lysine

residues on histone tails and other proteins. This acetylation is a key epigenetic mark

associated with active chromatin and transcriptional activation. Given their central role in

cellular processes such as proliferation, differentiation, and DNA repair, the dysregulation of

EP300/CREBBP activity is implicated in a variety of diseases, most notably cancer.[1][2] This

has made them attractive targets for therapeutic intervention.

This technical guide provides an in-depth overview of the structural basis of EP300/CREBBP

inhibition, focusing on the different classes of inhibitors, their mechanisms of action, and the

experimental methodologies used to characterize them.

Molecular Architecture of EP300/CREBBP
EP300 and CREBBP are large, multi-domain proteins that share a high degree of sequence

homology and a similar domain architecture.[3][4] Key functional domains include:
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Histone Acetyltransferase (HAT) Domain: The catalytic core responsible for acetyltransferase

activity. The structure of the HAT domain reveals a binding pocket for the cofactor acetyl-CoA

and a channel for the histone substrate.[5][6]

Bromodomain: A protein module that recognizes and binds to acetylated lysine residues,

thereby tethering the complex to acetylated chromatin and facilitating further acetylation.[7]

Other Interaction Domains: Including the TAZ, KIX, and IBiD domains, which mediate

interactions with a multitude of transcription factors and other regulatory proteins,

highlighting the role of EP300/CREBBP as signaling hubs.[3][4]

Inhibitor Classes and their Structural Basis of
Action
The development of small molecule inhibitors targeting EP300/CREBBP has led to several

distinct classes, each with a unique mechanism of action rooted in the structural features of

their respective target domains.

Histone Acetyltransferase (HAT) Inhibitors
HAT inhibitors directly target the catalytic activity of EP300/CREBBP. They can be further sub-

classified based on their binding mode:

Acetyl-CoA Competitive Inhibitors: These inhibitors bind to the acetyl-CoA binding pocket in

the HAT domain, preventing the natural cofactor from binding. A-485 is a potent and

selective catalytic inhibitor of EP300/CBP that competes with acetyl-CoA.[8] The crystal

structure of the EP300 HAT domain in complex with inhibitors like (+)-3 (PDB: 7VHY) reveals

how these molecules occupy the cofactor binding site.[9]

Substrate Competitive Inhibitors: These molecules compete with the histone substrate for

binding to the HAT domain. The crystal structure of the p300 acetyltransferase domain with a

peptide-competitive inhibitor (PDB: 6V8K) provides insight into this mechanism.[10]

Bromodomain Inhibitors
Bromodomain inhibitors prevent the "reading" of acetylated lysine marks by EP300/CREBBP,

thereby disrupting their localization to active chromatin regions and subsequent transcriptional

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.researchgate.net/figure/Functional-analysis-of-CREBBP-and-EP300-a-CREBBP-and-EP300-alterations-mapped-to-the_fig2_230783428
https://pubs.acs.org/doi/10.1021/bi500380f
https://www.rcsb.org/structure/4YK0
https://www.researchgate.net/figure/Molecular-domains-of-the-human-CREBBP-EP300-CREBBP-and-EP300-have-similar-domain_fig1_368566695
https://pmc.ncbi.nlm.nih.gov/articles/PMC9953837/
https://www.researchgate.net/publication/370881564_Comparative_analysis_of_drug-like_EP300CREBBP_acetyltransferase_inhibitors
https://www.rcsb.org/structure/7VHY
https://www.rcsb.org/structure/6V8K
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15140443?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


co-activation. These inhibitors typically mimic the acetyl-lysine side chain and occupy the

bromodomain binding pocket.

High-resolution crystal structures of the EP300 and CREBBP bromodomains in complex with

various inhibitors, such as SGC-CBP30 (PDB: 5BT3) and XDM-CBP (PDB: 5NU5), have been

instrumental in the structure-based design of potent and selective inhibitors.[11][12] These

structures reveal key interactions, often involving a conserved asparagine residue, that are

critical for inhibitor binding.

Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein.

They consist of a ligand that binds to the target protein (e.g., an EP300/CREBBP inhibitor), a

linker, and a ligand for an E3 ubiquitin ligase. By bringing the target protein and the E3 ligase

into close proximity, PROTACs trigger the ubiquitination and subsequent proteasomal

degradation of the target.

The development of EP300/CREBBP degraders has shown promise for achieving enhanced

and sustained target inhibition.[13] Structure-based design has been employed to optimize the

linker and the target-binding moiety to promote the formation of a stable ternary complex

between EP300/CREBBP, the PROTAC, and the E3 ligase.[13] This approach can lead to

selective degradation of one paralog over the other.[14]

Quantitative Data on EP300/CREBBP Inhibitors
The potency and selectivity of various inhibitors have been characterized using a range of

biochemical and cellular assays. The following tables summarize key quantitative data for

representative inhibitors.
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Inhibitor
Target
Domain

Assay Type Target IC50 / Kd Reference

HAT

Inhibitors

A-485 HAT TR-FRET EP300 44.8 nM [15]

iP300w HAT TR-FRET EP300 15.8 nM [15]

CPI-1612 HAT TR-FRET EP300 10.7 nM [15]

OPN-6602 HAT Biochemical EP300 28 nM [16]

OPN-6602 HAT Biochemical CBP 31 nM [16]

OPN-6742 HAT Biochemical EP300 13 nM [16]

OPN-6742 HAT Biochemical CBP 18 nM [16]

Bromodomai

n Inhibitors

SGC-CBP30
Bromodomai

n
NanoBRET CBP

280 nM

(EC50)
[17]

I-CBP112
Bromodomai

n
NanoBRET CBP

240 nM

(EC50)
[17]

OPN-6602
Bromodomai

n
SPR EP300 0.87 nM (Kd) [16]

PROTACs

dCE-2
Bromodomai

n

Cellular

Degradation
CBP

40 nM

(DC50)
[13]

Experimental Protocols
In Vitro Histone Acetyltransferase (HAT) Assay
This assay measures the catalytic activity of the EP300/CREBBP HAT domain in a test tube

setting.
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Principle: A purified recombinant EP300 or CREBBP HAT domain is incubated with a histone

substrate (e.g., H3 peptide) and acetyl-CoA. The transfer of the acetyl group to the histone is

then quantified.

Detailed Protocol (Example using TR-FRET):[1][15]

Reagents:

EP300 catalytic domain (recombinant protein)

Biotinylated histone H3 peptide (amino acids 1-21)

Acetyl-CoA

TR-FRET detection reagents (e.g., Europium-labeled anti-acetylated lysine antibody and

Streptavidin-allophycocyanin)

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM DTT, 0.01% BSA.

Procedure:

1. Prepare serial dilutions of the test inhibitor in assay buffer.

2. In a 384-well plate, add the inhibitor dilutions.

3. Add a solution containing the EP300 enzyme and acetyl-CoA to each well.

4. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

5. Initiate the reaction by adding the histone H3 peptide substrate.

6. Incubate for 1 hour at 30°C.

7. Stop the reaction and add the TR-FRET detection reagents.

8. Incubate for 1 hour at room temperature.

9. Read the plate on a TR-FRET-compatible plate reader.
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Data Analysis: The TR-FRET signal is proportional to the amount of histone acetylation. IC50

values are calculated by plotting the percent inhibition against the inhibitor concentration.

Cellular Histone Acetylation Assay (Western Blot)
This assay measures the levels of specific histone acetylation marks in cells treated with an

EP300/CREBBP inhibitor.

Principle: Cells are treated with the inhibitor, and then total histones are extracted. The levels of

a specific acetylation mark (e.g., H3K27ac) are then detected by Western blotting using a

specific antibody.

Detailed Protocol:

Cell Culture and Treatment:

Plate cells (e.g., MCF-7) and allow them to adhere overnight.

Treat cells with various concentrations of the inhibitor for a specified time (e.g., 24 hours).

Histone Extraction:

Harvest cells and wash with PBS.

Lyse the cells in a buffer containing a detergent (e.g., Triton X-100) to release the nuclei.

Isolate the nuclei by centrifugation.

Extract histones from the nuclei using an acid extraction method (e.g., with 0.2 N HCl).

Precipitate the histones with trichloroacetic acid.

Wash the histone pellet with acetone and resuspend in water.

Western Blotting:

1. Determine the protein concentration of the histone extracts.
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2. Separate the histone proteins by SDS-PAGE on a high-percentage polyacrylamide gel

(e.g., 15%).

3. Transfer the proteins to a nitrocellulose or PVDF membrane.

4. Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

5. Incubate the membrane with a primary antibody specific for the histone modification of

interest (e.g., anti-H3K27ac) overnight at 4°C.

6. Wash the membrane with TBST.

7. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

8. Wash the membrane with TBST.

9. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the

blot.

10. Normalize the signal to a loading control, such as total histone H3.

Signaling Pathways and Logical Relationships
The inhibition of EP300/CREBBP has profound effects on various signaling pathways,

particularly in the context of cancer.
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Conclusion
The structural and functional characterization of EP300/CREBBP has paved the way for the

rational design of potent and selective inhibitors. By targeting different domains, such as the

HAT and bromodomain, researchers have developed a diverse arsenal of chemical probes and

potential therapeutic agents. The integration of biochemical assays, cellular studies, and

structural biology has been instrumental in elucidating the mechanisms of inhibition and in

driving the development of novel therapeutic strategies for a range of diseases, particularly

cancer. The continued exploration of the structural basis of EP300/CREBBP regulation and

inhibition will undoubtedly lead to the development of next-generation therapeutics with

improved efficacy and safety profiles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [The Structural Basis of EP300/CREBBP Inhibition: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15140443#structural-basis-of-ep300-crebbp-
inhibition]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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